Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-15-11(14)9-6-10(16-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJELOQIDIAROPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601237571 | |
| Record name | Methyl 5-(2-fluorophenyl)-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601237571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668970-74-9 | |
| Record name | Methyl 5-(2-fluorophenyl)-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=668970-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(2-fluorophenyl)-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601237571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Trichloromethyl Carbonate and Formic Acid Derivatives
Method Overview:
This approach employs bis(trichloromethyl) carbonate reacting with 3-(2-fluorophenyl)-5-methyl-4-isoxazole-3-carboxylic acid derivatives in an organic solvent, catalyzed by suitable bases or amines, to generate the desired methyl ester.
- The core involves acylation of the isoxazole ring with trichloromethyl carbonate, which acts as an acylating agent, facilitating the formation of the ester linkage at the 3-position of the isoxazole ring.
- The process typically proceeds under reflux conditions with solvents such as tetrahydrofuran (THF), toluene, or chlorobenzene.
| Parameter | Range | Notes |
|---|---|---|
| Molar ratio | 1:0.34–0.8 (acid to carbonate) | Optimized for yield and safety |
| Catalyst | Tetrabutyl urea, triethylamine, pyridine | Facilitates acylation |
| Organic solvent | THF, toluene, benzene | Chosen based on solubility and safety |
| Temperature | 20–150°C | Reflux conditions preferred |
| Reaction time | 1–10 hours | Adjusted for complete conversion |
- The process yields high purity methyl esters with yields exceeding 95% under optimized conditions.
- The method minimizes hazardous waste and equipment corrosion compared to traditional chlorinating agents like thionyl chloride.
Cycloaddition of Halogenoximes with Propargylic Alcohols
Method Overview:
A metal-free cycloaddition reaction involving halogenoximes bearing ester groups with propargylic alcohols can produce the isoxazole ring with fluorinated substituents.
- Halogenoximes undergo regioselective cycloaddition with alkynes, forming the isoxazole core.
- Fluorinated side chains are introduced via late-stage fluorination or nucleophilic substitution.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reagents | Halogenoximes, propargylic alcohols | Functionalized for fluorination |
| Catalysts | None required | Metal-free process |
| Solvent | Ethyl acetate, benzene | Based on solubility |
| Temperature | 20–130°C | Reflux or ambient |
- This method allows for regioselective synthesis of fluorinated isoxazoles with high yields (up to 74%).
- Suitable for multigram scale synthesis, offering a versatile route for fluorinated derivatives.
Late-Stage Deoxofluorination of Hydroxymethyl or Formyl Precursors
Method Overview:
Starting from 5-hydroxymethyl or 5-formyl derivatives of isoxazoles, fluorination reagents such as Ruppert-Prakash reagent (TMS–CF₃) are used to introduce fluoromethyl groups at the 5-position.
- The hydroxymethyl or formyl groups are converted into fluoromethyl groups via nucleophilic substitution or deoxofluorination.
- This approach is advantageous for synthesizing fluoromethyl and difluoromethyl derivatives.
| Parameter | Conditions | Notes |
|---|---|---|
| Fluorinating reagent | Ruppert-Prakash reagent | Highly selective fluorination |
| Solvent | Tetrahydrofuran (THF) | Compatible with reagents |
| Temperature | Room temperature to 50°C | Controlled to prevent side reactions |
| Reaction time | Several hours | Monitored by TLC or HPLC |
- Yields of fluoromethyl derivatives are typically above 70%.
- Suitable for late-stage modification, enabling the synthesis of fluorinated bioactive compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the isoxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and
Biological Activity
Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. Its molecular formula is with a molecular weight of 225.18 g/mol. The presence of the fluorine atom in the phenyl group enhances the compound's stability and may increase its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in various biological pathways. Notably, it has shown promise in:
- Anticancer Activity : The compound exhibits antiproliferative effects against several cancer cell lines, including Hep3B (liver), HeLa (cervical), and MCF-7 (breast) cells. Research indicates that it can induce cell cycle arrest and apoptosis, particularly affecting the G2-M phase of the cell cycle .
- Anti-inflammatory Effects : It has been noted for its selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation .
- Antiviral Properties : Preliminary studies suggest that this compound may also possess antiviral activities, although specific mechanisms remain to be fully elucidated.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Anticancer Evaluation : A study evaluated a series of isoxazole derivatives, including this compound, against multiple cancer cell lines. The results indicated that compounds with similar structures exhibited significant anticancer properties, with the target compound showing notable efficacy against Hep3B cells .
- Inflammation Model : In an experimental model assessing anti-inflammatory activity, this compound demonstrated a marked reduction in inflammatory markers when tested in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Antiviral Studies : Initial investigations into the antiviral potential of this compound indicated that it could inhibit specific viral pathways; however, further research is necessary to clarify its efficacy and mechanism against particular viruses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
a. 5-(2-Fluorophenyl)isoxazole-3-carboxylic acid (CAS 377052-00-1)
b. Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (CAS 371157-14-1)
- Key Differences :
- Fluorine at the para position (vs. ortho in the target compound).
- Ethyl ester (vs. methyl ester).
- Ethyl ester increases lipophilicity, which may improve tissue penetration but reduce aqueous solubility .
c. Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate (CAS 517870-17-6)
- Key Differences : Methoxy groups at positions 3 and 4 of the phenyl ring.
- Impact: Methoxy groups are electron-donating, increasing electron density on the phenyl ring.
Halogen and Heterocyclic Modifications
a. Methyl 5-(2-Thienyl)isoxazole-3-carboxylate (CAS 517870-23-4)
- Key Difference : Replaces the 2-fluorophenyl group with a thiophene ring.
- However, it may reduce metabolic stability due to oxidative susceptibility .
b. Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate (CAS 199601-80-4)
- Key Difference : Nitro group at the meta position of the phenyl ring.
Ester Group Variations
a. Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate (CAS 1956356-21-0)
- Key Differences :
- Additional methyl group at position 2 of the phenyl ring.
- Ethyl ester instead of methyl.
- Ethyl ester further enhances lipophilicity, affecting pharmacokinetics .
Structural and Property Analysis
Table 1: Comparative Properties of Selected Isoxazole Derivatives
| Compound Name | Substituent(s) | Molecular Weight | LogP* | Key Features |
|---|---|---|---|---|
| Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate | 2-Fluorophenyl, methyl ester | 235.21 | ~2.1 | Ortho-fluorine enhances steric effects |
| 5-(2-Fluorophenyl)isoxazole-3-carboxylic acid | 2-Fluorophenyl, carboxylic acid | 221.18 | ~1.3 | Higher polarity, reduced bioavailability |
| Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate | 4-Fluorophenyl, ethyl ester | 249.24 | ~2.8 | Para-fluorine improves planar binding |
| Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate | 3,4-Dimethoxyphenyl | 263.25 | ~1.9 | Electron-donating groups alter charge |
| Methyl 5-(2-thienyl)isoxazole-3-carboxylate | Thiophene | 223.23 | ~2.0 | π-electron-rich, less stable metabolically |
*Estimated LogP values based on substituent contributions.
Q & A
Q. What are the standard synthetic routes for Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate, and how can reaction conditions be optimized?
The synthesis of isoxazole derivatives typically involves cyclization reactions between nitrile oxides and alkynes or enol ethers. For example, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate was synthesized via a [3+2] cycloaddition, followed by esterification . To optimize yields, reaction parameters such as temperature, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Cu(I) for regioselectivity) should be systematically tested. Characterization via H/C NMR and LC-MS is critical to confirm regiochemical outcomes and purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy : H/C NMR resolves substituent effects on the isoxazole ring (e.g., fluorophenyl proton splitting patterns). Mass spectrometry (HRMS) confirms molecular weight and fragmentation pathways .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and anisotropic displacement parameters. For example, SHELX is widely used for small-molecule refinement due to its robust handling of twinned or high-resolution data .
Q. How should researchers handle and store this compound to ensure stability?
Store in airtight containers under inert gas (N/Ar) at 2–8°C, protected from light and moisture. Avoid contact with oxidizing agents or high temperatures (>50°C). Use PPE (gloves, goggles) to prevent inhalation or dermal exposure, as fluorinated aromatic compounds may exhibit toxicity .
Advanced Research Questions
Q. How can anisotropic displacement parameters in SC-XRD data be refined to resolve structural disorder?
Disorder in the fluorophenyl or ester groups can be modeled using SHELXL’s PART and SUMP instructions. Restraints (e.g., DELU, SIMU) stabilize refinement by limiting unrealistic thermal motion. For severe disorder, dual-site occupancy models or exclusion of problematic regions (via EXTI) may be necessary . WinGX provides a graphical interface for validating hydrogen-bonding networks and packing interactions post-refinement .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in MAPK pathway modulation?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions between the fluorophenylisoxazole moiety and MAPK binding pockets. Pay attention to π-π stacking with phenylalanine residues and hydrogen bonding with catalytic lysines .
- Biological Assays : Compare IC values against MAPK isoforms (e.g., ERK, JNK) using kinase inhibition assays. Structural analogs with varied substituents (e.g., bromo vs. methoxy groups) can reveal steric or electronic effects on potency .
Q. How can conflicting NMR and crystallographic data be reconciled during structural validation?
Discrepancies may arise from dynamic processes (e.g., rotational isomerism) in solution versus static solid-state structures. Variable-temperature NMR can identify conformational exchange broadening. If SC-XRD shows a single conformer, density functional theory (DFT) calculations (e.g., Gaussian) can model solution-phase energetics to explain NMR splitting patterns .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate multifactorial interactions (e.g., temperature, catalyst loading) .
- Crystallographic Refinement : Always validate SHELXL outputs with R/wR residuals and check for overfitting using the GooF metric .
- SAR Studies : Pair in silico predictions with orthogonal assays (e.g., SPR for binding kinetics) to reduce false positives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
